An In-depth Technical Guide to the Biological Synthesis of 9(Z)-Octadecenedioic Acid
An In-depth Technical Guide to the Biological Synthesis of 9(Z)-Octadecenedioic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological synthesis pathways of 9(Z)-octadecenedioic acid, a molecule of significant interest for the development of novel therapeutics and advanced biomaterials. This document details the core biochemical reactions, presents quantitative data on production, outlines detailed experimental protocols, and visualizes the key metabolic and experimental workflows.
Core Biosynthetic Pathway: ω-Oxidation of Oleic Acid
The primary biological route for the synthesis of 9(Z)-octadecenedioic acid is the ω-oxidation of oleic acid. This pathway is predominantly observed in certain yeast and bacterial species, with the yeast Candida tropicalis being a particularly well-studied and efficient producer.[1][2][3] The ω-oxidation pathway involves a series of enzymatic reactions that convert the terminal methyl group of a fatty acid into a carboxylic acid, thereby transforming a monocarboxylic acid into a dicarboxylic acid.
The synthesis proceeds through three main enzymatic steps:
-
ω-Hydroxylation : The pathway is initiated by the hydroxylation of the terminal methyl group (ω-carbon) of oleic acid to form ω-hydroxy-9(Z)-octadecenoic acid. This reaction is catalyzed by a cytochrome P450 monooxygenase (CYP), which requires NADPH as a cofactor.[4][5][6] In Candida tropicalis, several members of the CYP52 family of enzymes are known to perform this rate-limiting step.[2][5]
-
Oxidation to Aldehyde : The newly formed hydroxyl group is then oxidized to an aldehyde, yielding ω-oxo-9(Z)-octadecenoic acid. This reaction is carried out by a fatty alcohol oxidase or a fatty alcohol dehydrogenase.
-
Oxidation to Carboxylic Acid : The final step involves the oxidation of the terminal aldehyde group to a carboxylic acid, resulting in the formation of 9(Z)-octadecenedioic acid. This reaction is catalyzed by a fatty aldehyde dehydrogenase.[7]
To enhance the production of dicarboxylic acids, microbial strains are often genetically engineered to block the competing β-oxidation pathway, which would otherwise degrade both the fatty acid substrate and the dicarboxylic acid product.[1][3]
Below is a diagram illustrating the ω-oxidation pathway for the synthesis of 9(Z)-Octadecenedioic acid from oleic acid.
Quantitative Data on Production
The biotechnological production of 9(Z)-octadecenedioic acid has been optimized in several studies, primarily using genetically engineered strains of Candida tropicalis. The following tables summarize key quantitative data from fermentation experiments.
Table 1: Fermentation Parameters and Yields for 9(Z)-Octadecenedioic Acid Production
| Parameter | Value | Reference |
| Microorganism | Candida tropicalis ATCC20962 | [8] |
| Substrate | Oleic Acid (20 g/L) | [8] |
| Fermentation Type | Aerated, Stirred 2L-fermenter | [8] |
| Temperature | 30°C | [8] |
| pH | 8.2 (controlled) | [8] |
| Product Yield | 14 g/L | [8] |
| Microorganism | Candida tropicalis (mutant M 25) | [9] |
| Substrate | Oleic Acid | [9] |
| Fermentation Type | Fed-batch culture | [9] |
| Fermentation Time | 223 hours | [9] |
| Product Yield | 19.4 g/L (of 3-hydroxy-Δ⁹-cis-1,18-octadecenedioic acid) | [9] |
| Microorganism | Candida tropicalis | [10] |
| Substrate | Oleic Acid (1 g/L/h feed) | [10] |
| Fermentation Type | Fed-batch with glucose co-feed | [10] |
| pH | Shift from 5.8 to 8.0 | [10] |
| Product Yield | Approx. 45 g/L | [10] |
| Volumetric Productivity | 0.56 g/L/h | [10] |
Table 2: Enzyme Kinetic Parameters
Specific kinetic data for the enzymes in the ω-oxidation pathway with oleic acid derivatives are not extensively reported in easily accessible literature. However, general kinetic properties of the enzyme families are known.
| Enzyme Family | Substrate Class | Km Range | kcat Range | Notes | Reference |
| Cytochrome P450 (CYP) | Fatty Acids | µM to mM | 0.1 - 10 s⁻¹ | Highly variable depending on the specific CYP isozyme and substrate. | [11][12] |
| Alcohol Dehydrogenase | Long-chain alcohols | µM to mM | Variable | Often exhibit broad substrate specificity. | [13] |
| Aldehyde Dehydrogenase | Long-chain aldehydes | µM | Variable | Generally show high affinity for their substrates. | [14][15] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the biological synthesis of 9(Z)-octadecenedioic acid.
Fermentation of Candida tropicalis for 9(Z)-Octadecenedioic Acid Production
This protocol is a generalized procedure based on common practices in the field.[8][10][16]
Objective: To produce 9(Z)-octadecenedioic acid from oleic acid using a fed-batch culture of Candida tropicalis.
Materials:
-
Candida tropicalis strain (preferably a β-oxidation blocked mutant)
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose) for inoculum preparation
-
Fermentation medium (per liter):
-
(NH₄)₂SO₄: 5 g
-
KH₂PO₄: 2 g
-
MgSO₄·7H₂O: 0.5 g
-
Yeast extract: 1 g
-
Trace metal solution: 1 ml
-
Antifoam agent
-
-
Feeding solutions:
-
Oleic acid (sterilized)
-
Glucose solution (50% w/v, sterilized)
-
-
Bioreactor (e.g., 2L stirred tank) with controls for temperature, pH, and dissolved oxygen.
-
Ammonia (B1221849) solution (for pH control)
Procedure:
-
Inoculum Preparation:
-
Inoculate a single colony of C. tropicalis into 50 mL of YPD medium in a 250 mL flask.
-
Incubate at 30°C with shaking (200 rpm) for 24-48 hours until the culture reaches the exponential growth phase.
-
-
Bioreactor Setup and Sterilization:
-
Prepare the fermentation medium and add it to the bioreactor.
-
Sterilize the bioreactor and medium.
-
-
Fermentation:
-
Inoculate the bioreactor with the seed culture (typically 5-10% v/v).
-
Growth Phase:
-
Maintain the temperature at 30°C.
-
Control the pH at around 5.8-6.0.
-
Provide aeration and agitation to maintain dissolved oxygen above 20%.
-
Once the initial carbon source is consumed (indicated by a sharp increase in dissolved oxygen), begin the biotransformation phase.
-
-
Biotransformation Phase:
-
Shift the pH to 8.0-8.2 using ammonia solution.
-
Start the fed-batch addition of oleic acid and glucose solution at controlled rates (e.g., oleic acid at 1 g/L/h and a specific glucose-to-oleic acid molar ratio).
-
Continue the fermentation for 96-144 hours, monitoring cell growth, substrate consumption, and product formation.
-
-
-
Sampling and Analysis:
-
Take samples periodically to measure optical density (for cell growth), and concentrations of oleic acid and 9(Z)-octadecenedioic acid using GC-MS or HPLC.
-
Extraction and Quantification of 9(Z)-Octadecenedioic Acid
Objective: To extract and quantify the concentration of 9(Z)-octadecenedioic acid from the fermentation broth.
Materials:
-
Fermentation broth
-
Internal standard (e.g., 1,18-octadecanedioic acid)
-
Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane for GC-MS)
-
GC-MS or HPLC system
Procedure (GC-MS based): [17][18]
-
Extraction:
-
To 1 mL of fermentation broth, add a known amount of the internal standard.
-
Add 2 mL of methanol and vortex thoroughly.
-
Add 1 mL of chloroform and vortex again.
-
Centrifuge to separate the phases.
-
Collect the organic (lower) phase.
-
Repeat the extraction of the aqueous phase with another 1 mL of chloroform.
-
Combine the organic extracts and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add the derivatization agent.
-
Heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) derivatives.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Employ a temperature gradient for optimal separation.
-
Perform quantification in selected ion monitoring (SIM) mode for higher sensitivity and specificity.
-
Enzyme Assay for Cytochrome P450 Monooxygenase
Objective: To determine the activity of cytochrome P450 monooxygenase in the ω-hydroxylation of oleic acid.
Materials:
-
Microsomal fraction containing the CYP enzyme (e.g., from recombinant expression or induced C. tropicalis)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
NADPH
-
Oleic acid (substrate)
-
Organic solvent (e.g., acetonitrile) for quenching the reaction
-
HPLC or LC-MS system for product analysis
Procedure:
-
Prepare a reaction mixture containing the microsomal fraction, potassium phosphate buffer, and oleic acid.
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding NADPH.
-
After a specific time, stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).
-
Centrifuge to pellet the protein.
-
Analyze the supernatant for the formation of ω-hydroxy-9(Z)-octadecenoic acid using HPLC or LC-MS.
-
Calculate the enzyme activity based on the rate of product formation.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the biological synthesis of 9(Z)-octadecenedioic acid.
References
- 1. Development of a promising microbial platform for the production of dicarboxylic acids from biorenewable resources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Metabolic engineering of Candida tropicalis for the production of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oleic acid metabolism via a conserved cytochrome P450 system-mediated ω-hydroxylation in the bark beetle-associated fungus Grosmannia clavigera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transformation of Fatty Acids Catalyzed by Cytochrome P450 Monooxygenase Enzymes of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Omega oxidation - Wikipedia [en.wikipedia.org]
- 7. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification and production of 3-hydroxy-delta 9-cis-1,18-octadecenedioic acid by mutants of Candida tropicalis [agris.fao.org]
- 10. researchgate.net [researchgate.net]
- 11. Oxygen Activation by Cytochrome P450 Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic properties of human liver alcohol dehydrogenase: oxidation of alcohols by class I isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetic and structural analysis of human ALDH9A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Non-P450 aldehyde oxidizing enzymes: the aldehyde dehydrogenase superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative determination of octadecenedioic acid in human skin and transdermal perfusates by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
